N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C24H20N2OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H20N2OS/c1-17-22(20-15-9-4-10-16-20)25-24(28-17)26-23(27)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21H,1H3,(H,25,26,27) |
InChI Key |
SFBXHNHEJIZONS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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